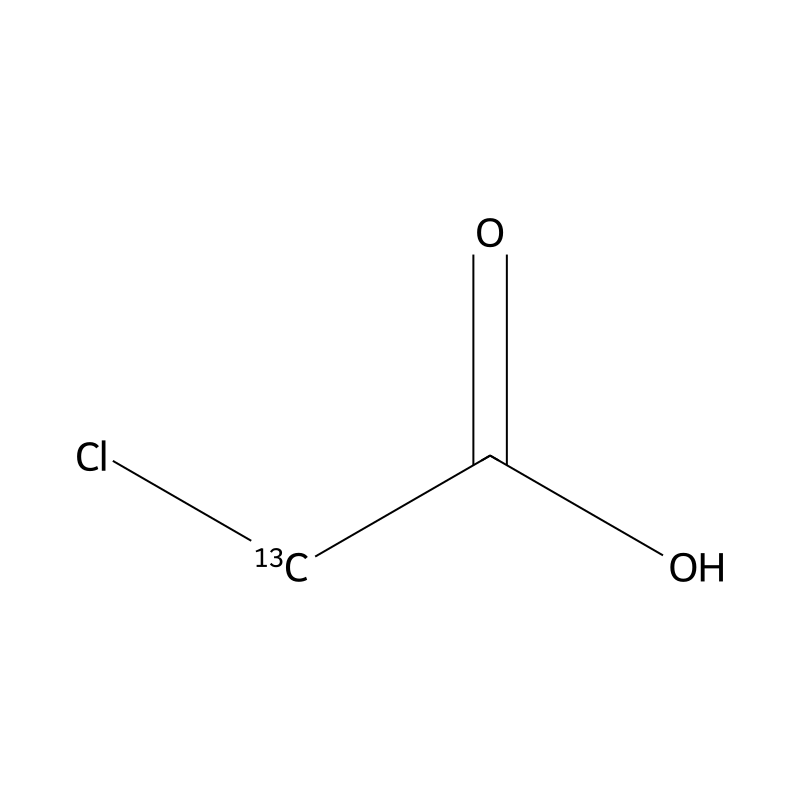

2-chloroacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Tracing

One prominent application of Chloroacetic acid-2-13C involves metabolic tracing. This technique helps researchers elucidate metabolic pathways within living organisms. By introducing Chloroacetic acid-2-13C into a biological system, scientists can monitor its incorporation into various metabolites and downstream products. The specific pattern of 13C enrichment in the resulting molecules provides valuable insights into the organism's metabolic activity and the pathways through which the Chloroacetic acid-2-13C is being processed [].

Here are some specific examples of metabolic tracing using Chloroacetic acid-2-13C:

- Studying the degradation of environmental pollutants by microorganisms [].

- Investigating the metabolic fate of drugs and other xenobiotics in the body [].

- Understanding the biosynthesis of natural products in plants and other organisms [].

Mechanistic Studies

Chloroacetic acid-2-13C can also be employed in mechanistic studies to investigate the reaction mechanisms of various chemical and enzymatic processes. By incorporating the 13C isotope into specific positions of the molecule, researchers can gain detailed information about bond breaking and formation during the reaction. The specific pattern of 13C enrichment in the products provides clues about the reaction steps and the intermediates involved [].

Here are some examples of mechanistic studies using Chloroacetic acid-2-13C:

2-Chloroacetic acid, also known as chloroethanoic acid or monochloroacetic acid, is an organochlorine compound with the molecular formula C₂H₃O₂Cl. It appears as a colorless to light-brown crystalline solid and is highly soluble in water. This compound is classified as a chlorocarboxylic acid, characterized by the presence of a chlorine atom at the second carbon position of acetic acid. Its chemical structure includes a carboxylic acid group (-COOH) and a chloro substituent, which significantly influences its reactivity and applications in organic synthesis and industrial processes .

2-Chloroacetic acid is notable for its high reactivity, particularly due to the C−Cl bond. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives such as thioglycolic acid when reacted with sulfides .

- Hydrolysis: In aqueous solutions, 2-chloroacetic acid can hydrolyze to yield glycolic acid, showcasing its utility in producing other valuable compounds .

- Alkylation Reactions: It serves as an alkylating agent in organic synthesis, facilitating the formation of various ethers and esters .

2-Chloroacetic acid exhibits significant biological activity. It functions as an herbicide and has been studied for its effects on various biological systems. For example:

- Enzyme Inhibition: It has been shown to interact with enzymes such as papain, demonstrating varying reaction rates depending on pH levels. This characteristic makes it a subject of interest in biochemical research .

- Toxicity: The compound is classified as hazardous, causing irritation upon contact with skin or mucous membranes. Its toxicity profile necessitates careful handling in laboratory and industrial settings .

The synthesis of 2-chloroacetic acid can be achieved through two primary methods:

- Chlorination of Acetic Acid:

- This method involves the reaction of acetic acid with chlorine gas in the presence of a catalyst like acetic anhydride:

This route often results in impurities such as dichloroacetic and trichloroacetic acids . - Hydrolysis of Trichloroethylene:

- Another method involves hydrolyzing trichloroethylene under acidic conditions:

This method yields a purer product but generates significant amounts of hydrochloric acid as a byproduct .

The applications of 2-chloroacetic acid are diverse and include:

- Chemical Intermediate: It is widely used in the production of carboxymethyl cellulose, which serves as a thickening agent in various industries.

- Herbicide Production: It acts as a precursor for several phenoxy herbicides, including 2-methyl-4-chlorophenoxyacetic acid (MCPA) and glyphosate .

- Pharmaceuticals: The compound is utilized in synthesizing various pharmaceuticals and agrochemicals due to its reactive properties .

Research has highlighted several interaction studies involving 2-chloroacetic acid:

- Enzyme Interactions: Studies indicate that it interacts differently with enzymes compared to similar compounds like chloroacetamide, showcasing unique reactivity patterns that depend on environmental conditions such as pH .

- Metabolic Pathways: 2-Chloroacetic acid can be metabolized by mixed-function oxidases into various metabolites, indicating its potential impact on biological systems and its relevance in toxicology studies .

Several compounds share structural similarities with 2-chloroacetic acid, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dichloroacetic Acid | Cl₂CHCOOH | Contains two chlorine atoms; less prone to hydrolysis than 2-chloroacetic acid. |

| Trichloroacetic Acid | Cl₃C-COOH | Highly reactive; used primarily for chemical synthesis and as a solvent. |

| Glycolic Acid | HOCH₂COOH | A direct product of hydrolysis of 2-chloroacetic acid; utilized in cosmetics and pharmaceuticals. |

| Acetic Acid | CH₃COOH | Parent compound; less reactive than chloro derivatives but widely used in food and industrial applications. |

The uniqueness of 2-chloroacetic acid lies in its balance between reactivity and utility, making it an essential compound in organic synthesis while maintaining distinct biological effects compared to its chlorinated counterparts.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard